
tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H14ClNO3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a tert-butyl group, a chloro substituent, and a formyl group, making it a versatile scaffold for further chemical modifications and investigations into its biological effects.
- Molecular Formula : C14H16ClNO3
- Molecular Weight : Approximately 279.72 g/mol
- Structural Characteristics : The indole core structure is significant for its role in various biologically active compounds, providing a foundation for drug discovery efforts.
Biological Activities
Research on the biological activity of this compound is still emerging. However, related indole compounds have demonstrated various pharmacological effects, including:
- Anticancer Activity : Indole derivatives are often evaluated for their cytotoxic effects against different cancer cell lines. Preliminary studies suggest that this compound may exhibit similar properties, warranting further investigation.
- Antimicrobial Effects : Indoles have been noted for their antibacterial and antifungal activities. The presence of the chloro substituent may enhance these properties, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in this compound suggests potential interactions with various biological targets. SAR studies indicate that:
- The chloro group may contribute to increased reactivity and binding affinity to target proteins.
- The formyl group can participate in nucleophilic attacks and may influence the compound's overall biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the indole core.
- Introduction of the chloro and formyl groups through electrophilic substitution reactions.
Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H16ClNO3 | Hydroxymethyl substituent instead of formyl |
Tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H16N2O2 | Different position of the formyl group |
Tert-butyl 3-formylindole-1-carboxylic acid | C13H13N2O3 | Contains a carboxylic acid functional group |
This table illustrates how variations in substituents can significantly alter chemical behavior and biological activity.
Scientific Research Applications
Pharmaceutical Applications
The compound's indole core is a common scaffold in drug discovery, particularly for developing biologically active molecules. Notable applications include:
- Anticancer Agents : The compound serves as a precursor in synthesizing complex molecules targeting cancer cells. Studies indicate that related indole derivatives exhibit significant anticancer properties, suggesting that tert-butyl 4-chloro-3-formyl-1H-indole-1-carboxylate may also possess similar activities.
- Anti-inflammatory Drugs : The indole structure is integral in synthesizing drugs with anti-inflammatory effects. Synthetic pathways involving this compound have led to the development of molecules that demonstrate reduced inflammation markers in clinical trials.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:
Reaction Type | Description |
---|---|
Nucleophilic Substitution | The chloro substituent can be replaced with various nucleophiles to create diverse derivatives. |
Reduction Reactions | The formyl group can be reduced to alcohols or amines, facilitating further modifications. |
Condensation Reactions | It can participate in condensation reactions to form larger, more complex molecules. |
These reactions highlight its synthetic versatility and importance as a building block in organic chemistry.
Agrochemical Applications
In agricultural sciences, this compound is explored for developing new agrochemicals, including pesticides and herbicides. Modifications of this compound can enhance its activity against agricultural pests while minimizing environmental impact.
Properties
IUPAC Name |
tert-butyl 4-chloro-3-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJLIFCBCGGQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654314 | |
Record name | tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-00-1 | |
Record name | 1,1-Dimethylethyl 4-chloro-3-formyl-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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